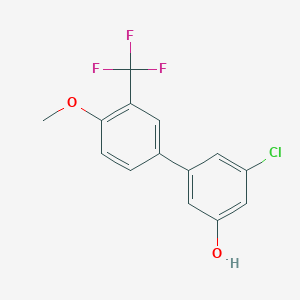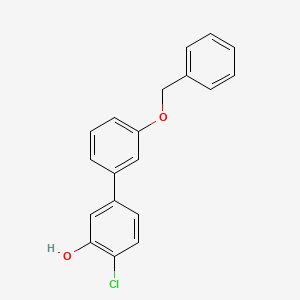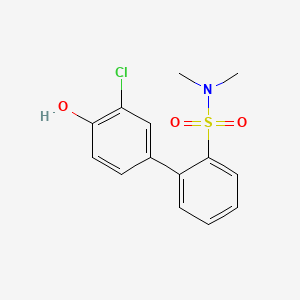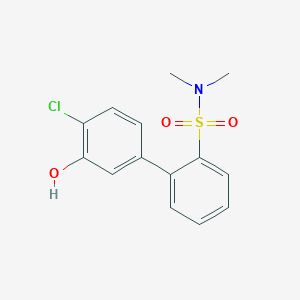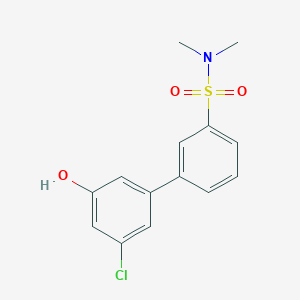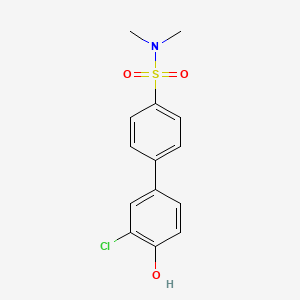
2-Chloro-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% (2C4DMPP) is an organic compound that has been studied for its potential uses in the scientific research field. It is a white powder with a melting point of approximately 120°C and a boiling point of approximately 200°C. It is soluble in common organic solvents such as methanol, ethanol, and acetone. 2C4DMPP has a wide range of applications in the laboratory, including use as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Mécanisme D'action
2-Chloro-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% works by reacting with a variety of substrates to form a variety of products. It can act as an electrophile, nucleophile, or catalyst in various organic reactions. In addition, it can act as a ligand in coordination chemistry, and it can form complexes with metal ions.
Biochemical and Physiological Effects
2-Chloro-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has been studied for its potential effects on biochemical and physiological processes. It has been found to inhibit the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. Additionally, it has been found to inhibit the enzyme lipoxygenase, which is involved in the synthesis of leukotrienes. It has also been found to inhibit the enzyme xanthine oxidase, which is involved in the metabolism of purines.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available. It is also stable, with a long shelf life. Additionally, it is soluble in common organic solvents, making it easy to work with. However, it has several limitations for use in laboratory experiments. It is toxic and should be handled with caution. Additionally, it is a strong acid and is corrosive, so it should be handled carefully. Finally, it is not very soluble in water, so it may be difficult to work with in aqueous solutions.
Orientations Futures
There are a variety of potential future directions for research involving 2-Chloro-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95%. These include further investigation into its effects on biochemical and physiological processes, as well as its potential applications in organic synthesis and catalysis. Additionally, further research could be done on its potential uses in the synthesis of pharmaceuticals, dyes, pigments, and polymers. Finally, research could be done to identify new methods for synthesizing 2-Chloro-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% and to optimize existing methods.
Méthodes De Synthèse
2-Chloro-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% can be synthesized through a variety of methods. One such method involves the reaction of 4-chlorophenol with 4-N,N-dimethylsulfamoylbenzene in the presence of a base. This reaction produces a mixture of 2-chloro-4-(4-N,N-dimethylsulfamoylphenyl)phenol and 4-chloro-2-(4-N,N-dimethylsulfamoylphenyl)phenol. The two compounds can then be separated by chromatography or recrystallization. Another method for producing 2-Chloro-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% is the reaction of 4-chlorophenol with 4-N,N-dimethylsulfonylbenzene in the presence of a base. This reaction produces 2-chloro-4-(4-N,N-dimethylsulfonylphenyl)phenol, which can then be purified to obtain 2-Chloro-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95%.
Applications De Recherche Scientifique
2-Chloro-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has a wide range of applications in the scientific research field. It has been used as a reagent in organic synthesis and as a catalyst in various chemical reactions. It has also been used in the preparation of various pharmaceuticals, such as anti-inflammatory drugs, anticoagulants, and antihypertensive agents. Additionally, 2-Chloro-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has been used as a starting material in the synthesis of a variety of other organic compounds, such as dyes, pigments, and polymers.
Propriétés
IUPAC Name |
4-(3-chloro-4-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S/c1-16(2)20(18,19)12-6-3-10(4-7-12)11-5-8-14(17)13(15)9-11/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCBBQQCJTWBBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

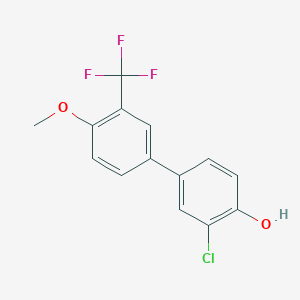

![2-Chloro-4-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382186.png)



